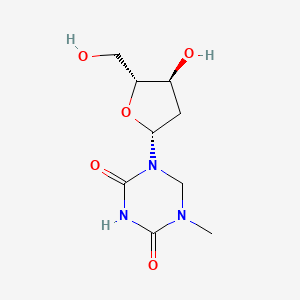
Hedychenone
描述
Hedychenone is a labdane diterpene compound isolated from the rhizomes of Hedychium species, particularly Hedychium spicatum. This compound is known for its significant biological activities, including anti-inflammatory, analgesic, and cytotoxic properties .
科学研究应用
Hedychenone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and natural product-based formulations
作用机制
Target of Action
Hedychenone, a labdane diterpene , has been found to exhibit potent in vitro cytotoxic activity against HeLa cells . The primary target of this compound is cancerous cells . .
Mode of Action
It is known that when substitutions at c-7 (7-hydroxy this compound, 7-acetoxy this compound) occur in furan-containing labdanes with -ch3 at c-8, the inhibitory action of α-glucosidase is significantly diminished . This suggests that this compound may interact with its targets through a mechanism involving α-glucosidase inhibition.
Biochemical Pathways
This compound is converted into 6,7-dihydro this compound in the presence of 10% Pd/C in ethanol, yielding 6,7-Dihydro this compound. 6,7-Dihydro this compound is further reduced with LiAlH4 in THF at 0° C, yielding 6,7,11,12-tetra Hydro this compound. Reduction of this compound with aluminium mercury alloy yields a dimerization product . These transformations suggest that this compound may affect biochemical pathways involving these compounds.
Result of Action
This compound has been found to exhibit cytotoxic activity against HeLa cells . This suggests that the molecular and cellular effects of this compound’s action may involve the induction of cell death in cancerous cells.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the plant from which this compound is derived, Hedychium yunnanense, is native to Yunnan, China . The specific environmental conditions in this region, such as its climate and soil composition, may influence the biosynthesis of this compound and thus its pharmacological activity.
生化分析
Biochemical Properties
Hedychenone plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed to interact with cyclooxygenase enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with various biomolecules, including reactive oxygen species, and exhibits antioxidant properties by neutralizing these reactive molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the NF-κB signaling pathway, leading to reduced expression of inflammatory cytokines . In cancer cell lines, this compound induces apoptosis and inhibits cell proliferation, highlighting its potential as an anti-cancer agent . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of cyclooxygenase enzymes, inhibiting their catalytic activity and reducing the synthesis of inflammatory mediators . This compound also activates antioxidant response elements, leading to the upregulation of genes involved in antioxidant defense . Additionally, it modulates the expression of genes associated with apoptosis and cell cycle regulation, contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and antioxidant properties over time, although its efficacy may decrease slightly due to gradual degradation . In in vitro studies, this compound has demonstrated sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and consistent induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At high doses, this compound may cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, with a clear dose-response relationship indicating increased efficacy at higher doses, up to a certain point beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are further processed through conjugation reactions, facilitating their excretion from the body . This compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with albumin and other plasma proteins, facilitating its transport in the bloodstream . This compound accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects . The compound’s localization and accumulation are influenced by its lipophilic nature, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . The compound’s targeting to specific compartments is facilitated by post-translational modifications and targeting signals that direct it to its sites of action . In mitochondria, this compound influences mitochondrial function and energy production, contributing to its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: Hedychenone can be synthesized through various methods, including extraction from the rhizomes of Hedychium species. The extraction process typically involves the use of solvents such as methanol, followed by purification using techniques like liquid-liquid extraction with ethyl acetate and water, and column chromatography on silica gel .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Hedychium spicatum rhizomes. The rhizomes are dried and ground, followed by solvent extraction and purification processes to isolate this compound in significant quantities .
化学反应分析
Types of Reactions: Hedychenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
相似化合物的比较
Hedychilactone D: Another labdane diterpene with similar biological activities.
Coronarin D: Known for its anti-inflammatory and cytotoxic properties.
Hedychinal: Exhibits significant biological activities, including anti-inflammatory effects.
Uniqueness of Hedychenone: this compound is unique due to its specific molecular structure and the range of biological activities it exhibits. Its ability to modulate multiple pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
属性
IUPAC Name |
(4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11-13,16,18H,5,9-10H2,1-4H3/b7-6+/t16-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTCKNHXBBXULO-ZJDHVTHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C(CCCC2(C1C=CC3=COC=C3)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H]2[C@@]([C@H]1/C=C/C3=COC=C3)(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401107930 | |
| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919103-33-6 | |
| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919103-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Hedychenone and where is it found?
A1: this compound is a furanoid labdane diterpene primarily isolated from the rhizomes of plants belonging to the Hedychium genus, which is part of the Zingiberaceae family [, , , ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C20H26O2 and a molecular weight of 302.4 g/mol [].
Q3: What are the key structural features of this compound?
A3: this compound possesses a labdane diterpenoid skeleton with a furan ring. Its relative configuration has been confirmed by single-crystal X-ray diffraction [, ].
Q4: What spectroscopic data is available for characterizing this compound?
A4: Researchers commonly utilize NMR (1D and 2D), IR, and MS analyses to elucidate the structure of this compound and its derivatives [, , , , ].
Q5: What is the primary biological activity reported for this compound?
A5: this compound has demonstrated significant α-glucosidase inhibitory activity, suggesting potential as an antidiabetic agent [, ].
Q6: How potent is this compound's α-glucosidase inhibitory activity?
A6: Studies have reported IC50 values for this compound against α-glucosidase to be 15.93 ± 0.29 μg/mL [].
Q7: Have any synthetic analogs of this compound been developed?
A7: Yes, researchers have synthesized various this compound analogs, including thio analogues and hydrogenated products. These synthetic efforts aim to explore structure-activity relationships and potentially enhance biological activity [, , , ].
Q8: Have structure-activity relationship (SAR) studies been conducted on this compound?
A8: Yes, modifications to the this compound structure, such as the introduction of sulfur-containing groups and hydrogenation, have been explored to understand their impact on α-glucosidase inhibition and other activities [, , ].
Q9: Which this compound analogs have shown promising α-glucosidase inhibitory activity?
A9: Several semisynthetic derivatives of this compound, particularly those with modifications to the furan ring, have displayed even stronger α-glucosidase inhibition than the parent compound [, ].
Q10: Does this compound exhibit any other biological activities?
A10: Besides α-glucosidase inhibition, this compound has shown anti-inflammatory activity in both in vitro and in vivo models [, ]. Additionally, some this compound derivatives have demonstrated cytotoxicity against cancer cell lines and inhibitory effects on nitric oxide production [].
Q11: What is the mechanism of action for this compound's anti-inflammatory activity?
A11: While the precise mechanism remains to be fully elucidated, studies suggest that this compound might exert its anti-inflammatory effects through modulation of inflammatory mediators [, ].
Q12: Have any studies investigated the pharmacokinetics of this compound?
A12: While detailed pharmacokinetic data is limited, some studies have explored the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its derivatives [].
Q13: What analytical methods are employed for the quantification of this compound?
A13: High-performance liquid chromatography (HPLC) coupled with various detection techniques like photodiode array detection (PDA) and electrospray ionization mass spectrometry (ESI-MS) are commonly used for quantifying this compound in plant material and formulations [, ].
Q14: Has a validated analytical method been established for this compound analysis?
A14: Yes, researchers have developed and validated an isocratic elution-based HPLC method adhering to regulatory guidelines for the accurate quantification of this compound and its phytoconstituents [, ].
Q15: Have any total synthesis routes been reported for this compound?
A15: Yes, total synthesis of (±)-Hedychenone has been achieved utilizing a stepwise allenoate diene cycloaddition strategy, providing access to this important scaffold [, ].
Q16: Have any studies explored the stability of this compound under various conditions?
A16: Research has investigated the stability of this compound under different conditions, including exposure to light, heat, and different solvents, to assess its degradation profile [].
Q17: What is known about the environmental impact and degradation of this compound?
A17: While detailed studies on the ecotoxicological effects of this compound are limited, ongoing research aims to understand its degradation pathways and potential environmental impact [].
Q18: Have any alternative compounds or substitutes for this compound been investigated?
A18: Researchers are continually exploring alternative compounds, both synthetic and natural, with similar biological activities to this compound. These investigations aim to identify potentially more potent or safer alternatives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


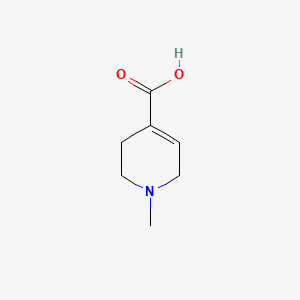

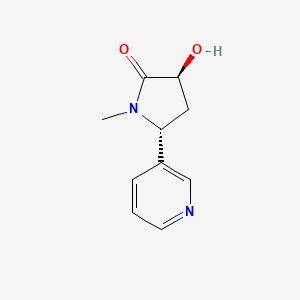
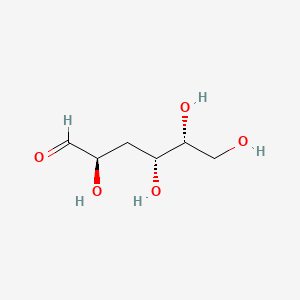
![(3R,8S,12E,17R,18R,19E,21E,25R,26R,27R)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1253297.png)
![(3R,4R,5S,6S)-4-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1253300.png)
![2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B1253301.png)
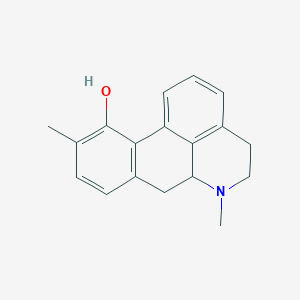
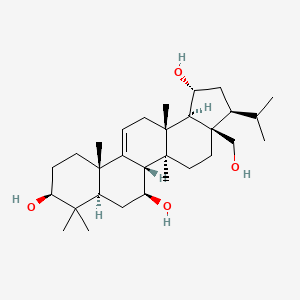
![(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1253305.png)


![(E,2S,4R,8S)-8-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2R,5R,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1253309.png)
